4-Decenol, (4Z)-

Beschreibung

Lindlar Catalyzed Semi-Hydrogenation of 4-Decyn-1-ol (B3056125)

A highly effective and stereoselective route to cis-4-Decen-1-ol is the partial hydrogenation of 4-decyn-1-ol using a Lindlar catalyst google.com. This method is well-established for the synthesis of cis-alkenes from alkynes.

Precursor Synthesis: 4-Decyn-1-ol

The alkyne precursor, 4-decyn-1-ol, is typically synthesized through a Grignard reaction. This involves the reaction of 1-heptyne (B1330384) with oxetane (B1205548) google.com. The Grignard reaction is a powerful tool in organic synthesis for forming new carbon-carbon bonds.

Hydrogenation Process and Conditions

The hydrogenation of 4-decyn-1-ol to cis-4-Decen-1-ol is carried out under specific conditions to ensure the cis stereochemistry and prevent over-reduction to the saturated alcohol. A typical procedure involves dissolving 4-decyn-1-ol in a solvent such as hexane, followed by the addition of a Lindlar catalyst and pyridine (B92270) google.com. Hydrogen gas is then introduced into the agitated mixture at room temperature until the absorption of hydrogen ceases google.com.

Table 1: Typical Conditions for Lindlar Catalyzed Semi-Hydrogenation of 4-Decyn-1-ol

| Component | Quantity/Volume | Role |

| 4-Decyn-1-ol | 100 g | Starting material |

| Hexane | 100 mL | Solvent |

| Lindlar Catalyst | 10 g | Heterogeneous catalyst for cis-addition |

| Pyridine | 10 g | Catalyst poison/modifier |

| Hydrogen gas | Blown through | Reactant |

| Temperature | Room temperature | Reaction condition |

| Agitation Time | ~3 hours | Reaction duration |

| Product Yield | Not specified | (Expected high for selective reaction) |

| Source: google.com |

Other Relevant Methodologies

While the Lindlar hydrogenation is a key method for cis-alkene synthesis, other general methodologies for stereoselective alkene formation could theoretically be adapted. The Wittig reaction, for instance, is a prominent method for alkene synthesis that allows for the precise placement of the double bond and can exhibit stereocontrol libretexts.orgmnstate.eduedubirdie.com. It involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene mnstate.edu. Although specific detailed synthesis of cis-4-Decen-1-ol via Wittig reaction was not explicitly found in the provided sources, the principle of its stereoselectivity makes it a relevant advanced methodology for cis-alkene formation in general mnstate.eduedubirdie.com.

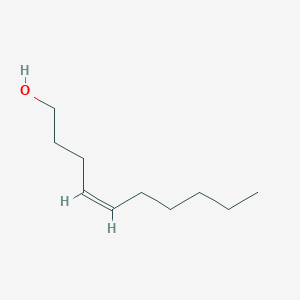

Structure

2D Structure

Eigenschaften

IUPAC Name |

(Z)-dec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNFOJWKJSYIDH-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886218 | |

| Record name | 4-Decen-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Waxy, fruity aroma | |

| Record name | cis-4-Decenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1622/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in diethyl ether, mineral oil, propylene glycol and most fixed oils; insoluble in glycerol and water, Soluble (in ethanol) | |

| Record name | cis-4-Decenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1622/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.850 | |

| Record name | cis-4-Decenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1622/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57074-37-0 | |

| Record name | (Z)-4-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57074-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decenol, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057074370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decen-1-ol, (4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Decen-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-decenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DECENOL, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40B81QBFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-4-Decenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereochemical Control Mechanisms in Cis 4 Decen 1 Ol Synthesis

Role of Lindlar Catalyst in cis-Selectivity

The Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate, poisoned with lead salts and quinoline (B57606) or pyridine (B92270) google.com. The poisoning agents reduce the activity of the palladium, preventing the complete reduction of the alkyne to an alkane and, crucially, promoting syn addition of hydrogen to the triple bond google.com. This syn addition mechanism ensures that both hydrogen atoms add to the same face of the alkyne, leading exclusively to the cis (or Z) alkene isomer. The pyridine acts as a further moderating agent, enhancing the selectivity for cis product formation google.com.

Principles of Stereocontrol in Alkene Synthesis

Stereocontrol in alkene synthesis refers to the ability to selectively form one stereoisomer (e.g., cis or trans) over another. In the context of cis-4-Decen-1-ol, the goal is to achieve high cis-selectivity. For alkyne hydrogenation, the choice between cis and trans products is dictated by the catalyst. While Lindlar catalyst promotes cis addition, dissolved metal reductions (e.g., using sodium in liquid ammonia) typically lead to trans alkenes via an anti-addition mechanism. The precise control offered by the Lindlar catalyst makes it a cornerstone for the stereoselective synthesis of cis-unsaturated alcohols.

Chemical Transformations and Derivatization Studies of Cis 4 Decen 1 Ol

Esterification Reactions for Bioactive Derivatives

Esterification is a fundamental reaction for alcohols, converting the hydroxyl group into an ester linkage. This process is crucial for synthesizing derivatives with altered physicochemical properties and potential bioactive functionalities. Unsaturated fatty alcohols, including cis-4-Decen-1-ol, are known to undergo esterification reactions.

The formation of acetate (B1210297) esters from fatty alcohols is a common derivatization strategy. (Z)-Dec-4-en-1-yl acetate (PubChem CID: 67452-27-1), also known as cis-4-Decenyl acetate, is an example of such a derivative. While specific detailed findings for the direct synthesis of (Z)-Dec-4-en-1-yl acetate from cis-4-Decen-1-ol were not extensively detailed in the provided search results, the general principle of esterification applies. For instance, the synthesis of other unsaturated fatty alcohol acetates, such as (Z)-10-Tetradecen-1-ol acetate, typically involves the esterification of the corresponding alcohol with acetic anhydride (B1165640) under acidic catalysis, aiming for high stereochemical purity.

Pentafluoropropionate derivatives are commonly employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of the pentafluoropropionate group enhances the volatility and detectability of the compound, making it suitable for precise analytical characterization. For example, 9-Decen-1-ol, pentafluoropropionate (Molecular Formula: C₁₃H₁₉F₅O₂, Molecular Weight: 302.2808), has been identified and characterized using GC-MS analysis in studies involving complex matrices like Jatropha oil. This highlights the utility of such derivatization for the analytical study of fatty alcohols like cis-4-Decen-1-ol.

Oxidation to cis-4-Decenal and Related Aldehydes

Oxidation of cis-4-Decen-1-ol yields cis-4-Decenal (PubChem CID: 21662-09-9), an unsaturated aldehyde. This transformation is a significant pathway for synthesizing compounds with different functional groups and applications. cis-4-Decenal is described as a clear colorless to very faint yellow liquid with a distinctive fatty, waxy odor, making it relevant in the fragrance and flavor industries.

The oxidation of 4-decenol (a general term that includes cis-4-Decen-1-ol) is a known method for producing cis-4-Decenal. Various oxidation methods can be employed, including Swern oxidation, which is a common technique for converting alcohols to aldehydes. Furthermore, gas-phase selective oxidation of alcohols over supported silver catalysts represents another route for preparing the corresponding aldehydes. cis-4-Decenal has also been utilized as a standard for GC calibration in studies involving 9-decenal.

Conversion to Halogenated Decene Intermediates

cis-4-Decen-1-ol can be converted into halogenated decene intermediates, which serve as valuable building blocks in the synthesis of more complex organic molecules. These transformations typically involve the replacement of the hydroxyl group with a halogen atom.

Conventional halogenating agents such as hydrogen halides, phosphorus halides, or thionyl halides (PubChem CID: 24810) can be used for this purpose. A specific example involves the chlorination of cis-4-Decen-1-ol. In this reaction, 70 g of cis-4-Decen-1-ol, dissolved in 300 ml of methylene (B1212753) chloride with 80 g of triethylamine (B128534) (PubChem CID: 8461), was treated dropwise with 75 g of thionyl chloride at temperatures kept at 10 °C or below. This process yielded 1-chloro-cis-4-decene, with an approximate yield of 87% of the theoretical value.

These 1-halo-4-decene compounds are important intermediates. For instance, they can be used in Grignard reactions to synthesize compounds like cis-6-heneicosen-11-one (PubChem CID: 5352601), a sexual pheromone of the Douglas-fir tussock moth.

Table 1: Halogenation of cis-4-Decen-1-ol to 1-chloro-cis-4-decene

| Reactant | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |

| cis-4-Decen-1-ol | Thionyl chloride | Methylene chloride | ≤ 10 °C | 1-chloro-cis-4-decene | ~87 |

Exploration of Sulfonylation and Other Functionalization Reactions

Sulfonylation and sulfation are important functionalization reactions for unsaturated fatty alcohols, leading to derivatives with potential surfactant properties. These processes involve the formation of carbon-sulfur bonds (sulfonation) or oxygen-sulfur bonds (sulfation).

Unsaturated fatty alcohols can be sulfonated or sulfated using well-established techniques. Common sulfonating agents include sulfur trioxide (PubChem CID: 28113), chlorosulfonic acid (PubChem CID: 24831), or fuming sulfuric acid. The initial products of sulfonation, known as sultones, can subsequently undergo hydrolysis with aqueous caustic solutions to yield mixtures of alkene sulfonates and hydroxyalkane sulfonates. While the provided search results discuss these general methods for unsaturated fatty alcohols, specific detailed research findings on the sulfonylation of cis-4-Decen-1-ol were not explicitly found. However, the general principles of these reactions are applicable to the functionalization of such compounds.

Advanced Reaction Mechanisms and Stereoselectivity in Derivatization

The inherent cis configuration of the double bond in cis-4-Decen-1-ol significantly influences its reactivity and the stereoselectivity of its derivatization reactions. The "kink" introduced by the cis double bond enhances its reactivity, particularly in oxidation and esterification.

Research into C-H functionalization reactions has demonstrated the impact of chain length between the hydroxyl group and the olefinic carbon on reactivity and yield. For instance, in reactions involving acrylate, cis-4-Decen-1-ol (PubChem CID: 24878753) (a 6-exo cyclization precursor) yielded the desired product in approximately 15% yield. This was notably lower than (Z)-3-hexen-1-ol (PubChem CID: 5283437) (5-exo), which reacted smoothly to provide a diene in 69% yield, but higher than cis-5-octen-1-ol (B1583737) (PubChem CID: 5362948) (7-exo), which failed to react. This indicates that while cis-4-Decen-1-ol is reactive in such transformations, its efficiency can be influenced by specific structural parameters.

Table 2: Influence of Chain Length on C-H Functionalization Yield

| Alkenyl Alcohol | Exo-Metallocycle Size | Yield (%) | Reference |

| (Z)-3-Hexen-1-ol | 5-exo | 69 | |

| cis-4-Decen-1-ol | 6-exo | 15 | |

| cis-5-Octen-1-ol | 7-exo | Failed to react |

The study of reaction mechanisms in organic chemistry, including aspects of regiochemistry and stereoselectivity, is crucial for understanding and controlling the outcomes of derivatization. The emphasis on enantioselectivity and the development of enantioselective catalysts are key areas in advanced organic chemistry, aiming to produce specific stereoisomers. The stereoselectivity of cyclization reactions, for example, can be dependent on the substitution pattern of the starting alcohol and the catalyst used.

Biological Roles and Ecological Significance of Cis 4 Decen 1 Ol

Role in Insect Chemical Ecology

Chemical signals are fundamental to the survival and reproduction of many insect species. These signals, or semiochemicals, mediate critical behaviors such as mating, aggregation, and foraging. Unsaturated alcohols, including C10 to C18 compounds, are common constituents of these chemical messages, particularly as sex pheromones in moths. nih.gov

While a wide array of unsaturated alcohols serve as pheromones, the specific identification of cis-4-Decen-1-ol as a pheromone component is not widely documented in available scientific literature. However, structurally related compounds are known to be active. For instance, (Z)-3-decen-1-ol has been identified as a minor component in the male-produced sex pheromone of Leucoptera sinuella, a leaf-miner moth. This pheromone is released from specialized structures called hairpencils during courtship displays. The major component of this blend is (Z)-3-decenyl hexanoate.

This example underscores the common nature of pheromone blends, where a specific ratio of major and minor components, including alcohols, is often necessary for a precise and species-specific signal. Another related compound, (Z)-4-undecenal, a volatile derived from the oxidation of a cuticular hydrocarbon, acts as a key female-produced sex pheromone in the fruit fly Drosophila melanogaster, mediating both flight attraction and courtship. slu.senih.gov

Table 1: Example of a Pheromone Blend Containing a Related Decenol in Leucoptera sinuella (Note: This table illustrates the role of a related compound, as specific data for cis-4-Decen-1-ol in a pheromone blend was not found in the reviewed literature.)

| Compound Name | Chemical Class | Role in Blend |

| (Z)-3-decenyl hexanoate | Ester | Major Component |

| (Z)-3-decen-1-ol | Alcohol | Minor Component |

The perception of pheromones like cis-4-Decen-1-ol in insects is a highly sensitive and specific process that begins at the antennae. slu.se These appendages are covered in specialized hair-like structures called sensilla, which house the olfactory sensory neurons (OSNs).

The process of olfactory reception can be summarized in the following steps:

Adsorption and Transport : Volatile pheromone molecules enter the sensilla through tiny pores in the cuticle. Inside the sensillum, which is filled with an aqueous lymph, hydrophobic molecules are thought to be bound by Odorant-Binding Proteins (OBPs). These proteins transport the pheromones across the lymph to the dendritic membranes of the OSNs.

Receptor Binding : The pheromone molecule binds to a specific Olfactory Receptor (OR), a protein embedded in the membrane of the OSN's dendrite. The specificity of this binding event is crucial for the insect to distinguish its own species' pheromone from the myriad of other volatile compounds in the environment. In Drosophila melanogaster, for example, the pheromone (Z)-4-undecenal is specifically detected by the olfactory receptor Or69aB. nih.gov

Signal Transduction : The binding of the pheromone to its receptor triggers a cascade of intracellular events, leading to the depolarization of the OSN and the generation of an electrical signal (action potential).

Central Processing : This electrical signal travels along the axon of the OSN directly to the primary olfactory center of the insect brain, the antennal lobe. Here, the axons of all OSNs expressing the same type of receptor converge on specific spherical structures called glomeruli. This spatial organization creates a specific pattern of glomerular activation that represents the perceived odor.

Behavioral Response : The processed information is then relayed to higher brain centers, where it is integrated with other sensory inputs and the insect's physiological state, ultimately leading to a specific behavioral response, such as upwind flight towards a potential mate.

The role of compounds like cis-4-Decen-1-ol as components of insect pheromones provides significant opportunities for their use in Integrated Pest Management (IPM) programs. Synthetic versions of pheromones are powerful tools because they are species-specific, effective at very low concentrations, and generally non-toxic to non-target organisms.

Key strategies for using pheromones in IPM include:

Monitoring : Pheromone-baited traps are widely used to monitor pest populations. By tracking the number of captured target insects, growers can determine the presence, relative abundance, and seasonal activity of a pest. This information is critical for making informed decisions about the timing and necessity of control interventions, reducing unnecessary pesticide applications.

Mass Trapping : This strategy involves deploying a high density of pheromone traps throughout a crop to capture a large proportion of the male population. By removing a significant number of males, the mating success of the pest population is reduced, leading to a decline in their numbers over time.

Mating Disruption : This technique involves permeating the atmosphere of a field or orchard with a synthetic pheromone. The high concentration of the pheromone makes it difficult or impossible for males to locate calling females, thus disrupting mating and suppressing reproduction. This is one of the most successful applications of pheromones for pest control.

Should cis-4-Decen-1-ol be identified as a key pheromone component for an agricultural pest, it could be synthesized and incorporated into lures for these IPM strategies, offering an environmentally sustainable method of control.

Biological Activity Investigations

Modulation of Insect Behavior (Attraction and Repellency Mechanisms)

Cis-4-Decen-1-ol functions as a semiochemical, a type of chemical messenger used for communication between organisms. jaydevchemicals.com In the context of insects, such compounds are often components of pheromone blends, particularly sex pheromones that mediate mating behavior. nih.gov The majority of lepidopteran (moths and butterflies) sex pheromones are straight-chain hydrocarbons, including alcohols, acetates, and aldehydes. nih.gov

The mechanism of behavioral modulation begins when the volatile molecule binds to specific odorant receptors located on the insect's antennae. This binding event triggers a neurological cascade, resulting in a behavioral response, which can be either attraction towards the source or repulsion from it. nih.gov The response of an insect to a chemical cue is not always straightforward and can be influenced by the presence of other odors. scienceopen.com Several hypotheses have been proposed to explain how insects process complex odor mixtures. scienceopen.comnih.govresearchgate.net

Response-Ratio Hypothesis: This suggests that the insect's behavioral response is dependent on the ratio of attractant to repellent compounds in the air. scienceopen.comnih.gov The behavior is equally affected by a proportional increase in a repellent as it is by a proportional decrease in an attractant. scienceopen.com

Repellent-Threshold Hypothesis: This model posits that a repellent compound only elicits an aversive response above a certain concentration threshold. scienceopen.comnih.gov Below this threshold, the attractant's signal dominates. scienceopen.com

Odour-Modulation Hypothesis: This hypothesis suggests a non-additive interaction, where the presence of a repellent can change the dose-response curve of an attractant, and vice-versa. scienceopen.com

The use of pheromones like cis-4-Decen-1-ol in pest management, often termed "mating disruption," involves dispersing the synthetic pheromone over a large area to overload the sensory organs of male insects, preventing them from locating females for mating. nih.gov

Table 2: Hypotheses for Insect Behavioral Response to Odor Mixtures

| Hypothesis | Core Mechanism | Predicted Outcome |

|---|---|---|

| Response-Ratio | The behavioral response depends on the ratio between the concentrations of attractant and repellent odors. scienceopen.com | A consistent change in behavior is observed as the ratio of attractant to repellent shifts. |

| Repellent-Threshold | The repellent is only effective above a specific concentration threshold; below it, the attractant dominates. scienceopen.com | A stepwise change in behavior occurs once the repellent concentration crosses the critical threshold. |

Insecticidal Properties and Related Mechanisms of Action

The primary mechanism through which cis-4-Decen-1-ol is utilized in pest control is not through direct toxicity but through behavior modification. jaydevchemicals.comnih.gov As a semiochemical, its function is to disrupt normal insect communication, particularly for mating, which can lead to a reduction in pest populations over time. nih.gov This approach is a cornerstone of mating disruption strategies. jaydevchemicals.com

The advantages of using pheromones and semiochemicals for pest management lie in their specificity and environmental safety. jaydevchemicals.com Unlike broad-spectrum insecticides, they typically affect only the target pest species, are relatively nontoxic to other organisms, and are nonpersistent in the environment. jaydevchemicals.com

There is limited scientific literature detailing direct insecticidal properties or a toxic mechanism of action for cis-4-Decen-1-ol. Its role in integrated pest management is as a behavior-modifying chemical rather than a poison. The mechanism of action is interference with the insect's ability to locate a mate, thereby disrupting the reproductive cycle, which is fundamentally different from the neurotoxic or metabolic disruption pathways of conventional insecticides.

Table 3: Comparison of Mechanisms in Pest Control

| Feature | Pheromones (e.g., cis-4-Decen-1-ol) | Conventional Insecticides |

|---|---|---|

| Primary Mechanism | Behavior Modification (e.g., Mating Disruption) jaydevchemicals.comnih.gov | Toxicity (e.g., Neurotoxicity, Metabolic Disruption) |

| Target Specificity | High; typically affects a single or a few related species. jaydevchemicals.com | Low to moderate; often affects a broad spectrum of insects and non-target organisms. |

| Toxicity | Generally low to non-toxic. jaydevchemicals.com | Varies from moderately to highly toxic. |

| Environmental Impact | Low; nonpersistent and used in small quantities. jaydevchemicals.com | Can be persistent, with potential for bioaccumulation and ecosystem disruption. |

| Mode of Action | Overloads sensory systems, causing confusion and preventing mate location. nih.gov | Disrupts vital physiological functions, leading to paralysis and death. |

Analytical Methodologies for Characterization and Quantification of Cis 4 Decen 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like cis-4-Decen-1-ol, enabling both separation and identification based on retention time and mass spectral fragmentation patterns.

Method development for cis-4-Decen-1-ol profiling via GC-MS involves selecting appropriate chromatographic columns and optimizing temperature programs to achieve optimal separation and detection. Cis-4-Decen-1-ol has been identified and characterized using GC-MS, with its mass spectral data often compared against reference databases such as the NIST database for confirmation nih.govznaturforsch.com.

Various column types and temperature conditions have been reported for the analysis of decenols, including cis-4-Decen-1-ol. For instance, a PEG 20M capillary column with a temperature elevation from 100 to 170 °C has been used for the analysis of related decene compounds google.com. Other studies mention the use of HP-1 fused silica (B1680970) capillary columns (50 m × 0.22 mm i.d. × 0.33 μm film) with a temperature program starting at 80 °C and ramping to 280 °C, followed by an isothermal hold for 20 minutes znaturforsch.com. Polar capillary columns, such as DB-WAX, are also employed to resolve isomers effectively .

Kovats Retention Indices (RI) are commonly used for compound identification in GC. For cis-4-Decen-1-ol, reported Kovats RIs vary depending on the column type and temperature program:

| Column Type | Active Phase | Temperature (°C) | Kovats RI (I) | Reference |

| Packed | Apiezon L | 130 (isothermal) | 1213 | nist.gov |

| Non-polar capillary | - | Temperature ramp | 1258, 1240, 1242, 1243 | nist.gov |

| Polar capillary | - | Temperature ramp | 1784, 1797 | nist.gov |

| - | - | - | 1787, 1262 | nih.gov |

The mass spectrum of cis-4-Decen-1-ol, typically obtained under electron ionization (EI) at 70 eV, provides characteristic fragmentation patterns that aid in its identification nist.govhmdb.ca.

GC-MS is extensively applied for the analysis of cis-4-Decen-1-ol in complex biological matrices, particularly in the study of insect pheromones and volatile organic compounds (VOCs) from natural sources. For example, cis-4-Decen-1-ol has been identified as a component in the volatile profile of male European woodwasps, Sirex noctilio, where it acts as a pheromone component, attracting both males and females researchgate.net. Its presence has also been noted in plum brandies and orange juice, demonstrating its occurrence in food products nih.govresearchgate.netsemanticscholar.orgresearchgate.net.

The analysis of such matrices often involves sample preparation techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to effectively extract and analyze volatile compounds researchgate.netsemanticscholar.org. While GC-MS is widely used for lipid pheromone classes, including alcohols, it may require derivatization for heavier and more polar components nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the comprehensive structural elucidation of organic compounds, including cis-4-Decen-1-ol emerypharma.comjchps.commdpi.comresearchgate.net. Both 1D (¹H NMR and ¹³C NMR) and 2D NMR experiments are crucial for confirming the molecular structure and stereochemistry of cis-4-Decen-1-ol nih.govemerypharma.commdpi.comrsc.orgnih.gov.

NMR spectroscopy allows for the differentiation of cis- and trans-isomers by analyzing the coupling constants (J values) of the vinylic protons. For cis-alkenes, the coupling constants between the α,β-unsaturated protons are typically lower compared to those of trans-isomers (which usually exceed 15 Hz) . This characteristic is vital for confirming the cis configuration of the double bond in cis-4-Decen-1-ol.

NMR data for cis-4-Decen-1-ol, including ¹H NMR and ¹³C NMR spectra, are available in various spectral databases, facilitating its identification and structural confirmation nih.govnih.govmaybridge.com. The application of NMR has also been demonstrated in monitoring chemical reactions involving cis-4-Decen-1-ol, such as its epoxidation, where ¹H NMR and ¹³C NMR were used to characterize the product and confirm reaction completion rsc.org.

Infrared (IR) Spectroscopy and Other Spectroscopic Techniques

Infrared (IR) spectroscopy is utilized to identify the functional groups present in cis-4-Decen-1-ol, providing insights into its molecular structure nih.govgoogle.comnist.govmaybridge.comnist.gov. Key functional groups in cis-4-Decen-1-ol include a hydroxyl (-OH) group and a cis-configured carbon-carbon double bond (C=C).

Characteristic absorption bands in the IR spectrum of cis-4-Decen-1-ol would include:

Hydroxyl (-OH) stretch: A broad absorption band typically observed around 3200-3600 cm⁻¹ .

C=C (alkene) stretch: A band around 1650 cm⁻¹ indicates the presence of the double bond .

C-H bending for cis-alkenes: Out-of-plane bending vibrations around 675-730 cm⁻¹ are characteristic of cis-disubstituted alkenes, confirming the cis configuration .

Predicted IR spectra for cis-4-Decen-1-ol are available in databases like the Human Metabolome Database (HMDB), which can be used for comparison and confirmation hmdb.ca. Other spectroscopic techniques, such as Raman spectroscopy, can also provide complementary vibrational information for structural characterization nih.gov.

Chromatographic Separation and Purification Strategies in cis-4-Decen-1-ol Research

Chromatographic separation and purification strategies are essential for isolating and obtaining high-purity cis-4-Decen-1-ol for research and analytical purposes. One common method for its preparation involves the partial hydrogenation of 4-decyn-1-ol (B3056125), typically using a Lindlar catalyst, to selectively form the cis isomer google.comacs.org.

Following synthesis, purification often involves distillation under reduced pressure. For instance, cis-4-Decen-1-ol has been isolated by distillation at a boiling point of 86 °C under a pressure of 5 mmHg google.com. This process helps in separating the desired compound from impurities and unreacted starting materials. Column chromatography is another widely used technique for the purification of organic compounds, including alcohols, by separating components based on their differential adsorption to a stationary phase and elution with a mobile phase. While specific detailed protocols for cis-4-Decen-1-ol purification via column chromatography were not extensively detailed in the provided snippets, it is a standard preparative technique in organic synthesis.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis

As a fundamental building block, cis-4-Decen-1-ol plays a significant role in the synthesis of more complex molecules. Its molecular structure facilitates a wide range of synthesis reactions, enabling highly efficient and precise chemical transformations xinchem.com.

Precursor for Flavor and Fragrance Compound Development in Research

cis-4-Decen-1-ol is primarily utilized in research for the synthesis of flavor and fragrance compounds, where its characteristic odor profile enhances the sensory attributes of various products chemimpex.com. It is a key ingredient in perfumes and scented products, imparting a pleasant floral aroma that contributes to the consumer's sensory experience chemimpex.com. In the food industry, it serves as a flavoring agent, offering a unique taste profile that can enhance different food products chemimpex.com. The compound is described as having a waxy, fatty, and fruity odor, and is specifically used for imparting fatty notes in citrus compositions, acting as a modifier for citrus rind flavors thegoodscentscompany.comperflavory.com. Its higher molecular weight compared to shorter-chain analogs, such as cis-3-Hexen-1-ol, results in reduced volatility, making it suitable for use as a base note in fragrance formulations .

Table 1: Odor Characteristics and Applications of Selected Unsaturated Alcohols

| Compound | Carbon Chain Length | Odor Profile | Key Applications |

| cis-3-Hexen-1-ol | C6 | Fresh, grassy (leaf alcohol) | Perfumery, food flavoring (strawberry, tomato) |

| cis-4-Hepten-1-ol | C7 | Green, grassy with savory nuances | Flavoring (strawberry, tomato), perfumery |

| cis-4-Decen-1-ol | C10 | Waxy, fatty, fruity; suitable for base notes | Flavoring (citrus modifier), perfumery (base notes) |

Intermediate in Pharmaceutical and Agrochemical Research Synthesis

cis-4-Decen-1-ol functions as an important intermediate in the research synthesis of various pharmaceutical and agrochemical compounds chemimpex.commedchemexpress.com. In the pharmaceutical industry, its capacity to facilitate complex chemical transformations is being explored for the synthesis of novel compounds, which could lead to the discovery of new therapies and treatments xinchem.com. Its high purity and stability also make it a preferred choice in the research and development of active pharmaceutical ingredients (APIs) xinchem.com.

In the agricultural sector, cis-4-Decen-1-ol offers solutions for developing crop protection chemicals, potentially enhancing crop yield and quality xinchem.com. It can also be utilized in the formulation of pheromones for pest control, offering a more environmentally friendly approach to managing insect populations chemimpex.com.

Synthesis of Surfactants and Emulsifiers from cis-4-Decen-1-ol Derivatives for Material Science Investigations

cis-4-Decen-1-ol serves as a key intermediate in the production of surfactants and emulsifiers, compounds essential in various material science investigations, including those related to personal care and household products chemimpex.com. Derivatives of unsaturated fatty alcohols, which can originate from precursors like cis-4-Decen-1-ol through processes such as natural oil metathesis, have demonstrated utility as agricultural dispersants, surfactants for water-soluble herbicides, and anionic emulsifiers for agricultural applications google.com. These derivatives are also effective as compatibilizers for other components in fully formulated products, highlighting their role in enhancing product performance and stability in material science contexts google.com.

Development of Novel Materials and Specialty Chemicals in Research Settings

The application of cis-4-Decen-1-ol extends to the development of novel materials and specialty chemicals in research settings. Its significance in advancing product formulations that meet demands for quality and performance is notable chemimpex.com. The compound finds applications in materials science and electronics, with its versatility and performance making it a sought-after compound for creating new materials and optimizing manufacturing processes xinchem.com. Researchers in academic and industrial laboratories actively investigate cis-4-Decen-1-ol for its chemical properties and its potential to contribute to the development of new materials and compounds chemimpex.com.

Investigative Studies in Chemical Transformations for New Compound Discovery

cis-4-Decen-1-ol is a subject of investigative studies in chemical transformations aimed at new compound discovery medchemexpress.commedchemexpress.com. Its unique molecular structure enables a wide range of synthesis reactions, leading to highly efficient and precise chemical transformations xinchem.com. For instance, research has explored the geminal group-directed olefinic C-H functionalization of alkenyl alcohols, including cis-4-Decen-1-ol nih.gov. These studies investigate how the chain length between the hydroxyl and olefinic carbon influences C-H functionalization reactions.

Table 2: Yields in Olefinic C-H Functionalization of Alkenyl Alcohols

| Alkenyl Alcohol | Exo-Metallocycle Size | Yield of Desired Product (%) |

| (Z)-3-Hexen-1-ol | 5-exo | 69 |

| cis-2-Hexen-1-ol | 4-exo | 30 |

| cis-4-Decen-1-ol | 6-exo | 15 |

| cis-5-Octen-1-ol (B1583737) | 7-exo | Failed to react |

Note: Data extracted from a study on geminal group-directed olefinic C-H functionalization nih.gov.

While (Z)-3-hexen-1-ol showed smooth reactivity with acrylate, yielding 69% of the desired diene product, cis-4-Decen-1-ol also demonstrated reactivity in these transformations, albeit with a reduced efficiency, yielding 15% of the product nih.gov. Such investigative studies are crucial for understanding the fundamental reactivity of cis-4-Decen-1-ol and exploring its potential in synthesizing novel chemical entities.

Future Research Directions and Emerging Paradigms for Cis 4 Decen 1 Ol

Integration with Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical and biological research, offering cost-effective and time-efficient avenues for exploration bioascent.com. For cis-4-Decen-1-ol, these methods are expected to play a crucial role in predicting its molecular behavior, interactions, and optimizing its design or synthesis.

Key Research Directions:

Structure-Activity Relationship (SAR) Studies: In silico methods can be employed to systematically investigate the relationship between the molecular structure of cis-4-Decen-1-ol and its biological activities, particularly its interaction with olfactory receptors or insect pheromone receptors. Molecular docking simulations and molecular dynamics (MD) simulations can predict binding affinities and conformational changes upon interaction with target proteins bioascent.comchemrj.org. This could lead to the design of more potent or selective pheromone analogs or novel fragrance compounds.

Conformational Analysis: Understanding the preferred conformations of cis-4-Decen-1-ol in different environments (e.g., in solution, bound to a receptor) is crucial for elucidating its biological function. Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide insights into its electronic structure, stability, and reactivity, aiding in the prediction of its behavior in various systems researchgate.net.

Predictive Toxicology and Environmental Fate: While safety profiles are excluded from this article, in silico models can predict potential environmental degradation pathways and the persistence of cis-4-Decen-1-ol and its derivatives, contributing to the design of more environmentally benign compounds.

Reaction Pathway Optimization: Computational chemistry can simulate and optimize synthetic routes for cis-4-Decen-1-ol, including potential biocatalytic pathways, by predicting transition states, activation energies, and reaction rates researchgate.net. This can guide experimental efforts towards more efficient and selective synthesis.

Illustrative Data Table: Predicted Binding Affinities of cis-4-Decen-1-ol Analogs

While specific predicted data for cis-4-Decen-1-ol are not available, the following table illustrates how computational studies might present hypothetical binding affinity data for various analogs to a target receptor, indicating their potential activity.

| Compound Name | Predicted Binding Affinity (kcal/mol) | Target Receptor (Hypothetical) |

| cis-4-Decen-1-ol | -6.5 | Olfactory Receptor OR-X |

| trans-4-Decen-1-ol | -4.2 | Olfactory Receptor OR-X |

| cis-4-Decenal | -7.1 | Olfactory Receptor OR-X |

| cis-4-Decenyl Acetate (B1210297) | -5.8 | Olfactory Receptor OR-X |

| 10-Hydroxydecanoic Acid | -3.9 | Olfactory Receptor OR-X |

Biocatalytic Approaches for Sustainable Synthesis of cis-4-Decen-1-ol and its Derivatives

The demand for sustainable and environmentally friendly chemical production methods is increasing. Biocatalysis, utilizing enzymes or whole microorganisms, offers a promising alternative to traditional chemical synthesis for cis-4-Decen-1-ol and its derivatives mdpi.com. This approach can lead to higher selectivity, milder reaction conditions, and reduced waste.

Key Research Directions:

Enzyme Discovery and Engineering: Identifying novel enzymes, particularly those involved in fatty alcohol biosynthesis or desaturation, from diverse microbial sources could enable new biocatalytic routes for cis-4-Decen-1-ol. Protein engineering techniques can then be applied to improve enzyme activity, specificity, and stability for industrial applications researchgate.net.

Metabolic Engineering of Microorganisms: Engineering microorganisms, such as Escherichia coli or yeast, to produce cis-4-Decen-1-ol through optimized metabolic pathways is a significant area of research google.comgoogle.com. This involves introducing or enhancing genes for enzymes that convert readily available carbon sources (e.g., sugars) into the desired compound, potentially leading to large-scale, cost-effective, and sustainable production.

Chemo-enzymatic Synthesis: Combining traditional chemical synthesis steps with highly selective enzymatic transformations can offer hybrid approaches. For instance, an initial chemical step might produce a precursor, which is then stereo- or regioselectively converted to cis-4-Decen-1-ol by an enzyme.

Derivatization via Biocatalysis: Biocatalytic methods can also be explored for the sustainable synthesis of cis-4-Decen-1-ol derivatives, such as its acetate (cis-4-Decenyl acetate), which is also a known pheromone component hmdb.ca. Enzymes like lipases or esterases could be used for selective esterification or transesterification reactions.

Illustrative Data Table: Biocatalytic Yields of cis-4-Decen-1-ol from Engineered Microorganisms

The following table provides hypothetical data demonstrating the potential for engineered microorganisms to produce cis-4-Decen-1-ol.

| Engineered Microorganism Strain | Carbon Source | Yield (mg/L) | Productivity (mg/L/h) | Reference (Hypothetical) |

| E. coli K-12 (modified) | Glucose | 150 | 2.5 | BioSynth Lab 2028 |

| Saccharomyces cerevisiae (optimized) | Xylose | 120 | 2.0 | Fermenta Corp 2029 |

| Pseudomonas putida (novel pathway) | Oleic Acid | 200 | 3.0 | GreenChem Inc 2030 |

Exploration of Novel Biological Functions beyond Pheromones

While cis-4-Decen-1-ol is primarily recognized for its role as an insect pheromone and a component in flavors and fragrances thegoodscentscompany.comchemimpex.comperflavory.com, future research could uncover novel biological functions beyond these established applications. Its chemical structure, a long-chain unsaturated alcohol, suggests potential for diverse biological interactions.

Key Research Directions:

Plant-Insect Communication (Beyond Direct Pheromones): Investigate its role in broader plant-insect interactions, such as a signaling molecule in plant defense mechanisms or as a volatile cue for beneficial insects, not necessarily as a direct sex pheromone.

Antimicrobial and Antifungal Properties: Explore its potential as a natural antimicrobial or antifungal agent. Many fatty alcohols and their derivatives exhibit such properties, and cis-4-Decen-1-ol could possess similar bioactivities that warrant investigation.

Signaling in Other Organisms: Research its potential signaling roles in non-insect organisms, including other invertebrates or even microorganisms, where similar lipid-derived molecules often act as communication signals.

Physiological Effects in Mammals (excluding dosage/administration): Investigate its interaction with mammalian olfactory receptors beyond its perceived odor, potentially exploring its influence on neural pathways or physiological responses, without delving into dosage or adverse effects. The mention of "potential skin benefits" in cosmetics chemimpex.com could hint at unexplored dermatological applications.

Role in Ecosystems: Study its broader ecological impact, such as its presence and function in soil microbiomes or aquatic environments, and its potential influence on microbial communities or nutrient cycling.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The accurate detection and quantification of cis-4-Decen-1-ol, especially at trace levels in complex biological and environmental matrices, are critical for understanding its roles and applications. Advanced analytical techniques are essential for this purpose, particularly in metabolomics studies where it might be identified as a biomarker or a component of a metabolic pathway.

Key Research Directions:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC coupled with mass spectrometry (MS), particularly time-of-flight MS (TOFMS), offers significantly enhanced separation power compared to conventional GC, making it ideal for the untargeted analysis of complex volatile mixtures where cis-4-Decen-1-ol might be present at low concentrations researchgate.net. This technique can resolve co-eluting compounds, providing a clearer picture of the metabolome.

High-Resolution Mass Spectrometry (HRMS): Integrating HRMS with chromatographic techniques (GC-HRMS or LC-HRMS) allows for precise mass measurements, aiding in the unambiguous identification of cis-4-Decen-1-ol and its metabolites, even in the presence of isobaric interferences researchgate.netresearchgate.net.

Solid-Phase Microextraction (SPME) and Other Sampling Techniques: Development and optimization of highly sensitive and selective sample preparation techniques, such as SPME, are crucial for extracting trace amounts of cis-4-Decen-1-ol from challenging matrices like biological fluids, plant tissues, or environmental samples prior to chromatographic analysis researchgate.net.

Metabolomics Profiling: Applying untargeted and targeted metabolomics approaches to identify and quantify cis-4-Decen-1-ol and its related metabolic pathways in various biological systems (e.g., insect glands, plant extracts, microbial cultures) can reveal its biosynthesis, degradation, and physiological roles researchgate.netresearchgate.net. This includes studies on its presence in food products for flavor analysis researchgate.net.

Illustrative Data Table: Detection Limits of cis-4-Decen-1-ol using Advanced Analytical Methods

The following table presents hypothetical detection limits for cis-4-Decen-1-ol using different advanced analytical techniques, showcasing their sensitivity.

| Analytical Technique | Matrix (Hypothetical) | Limit of Detection (LOD) |

| GC×GC-TOFMS | Insect Hemolymph | 0.5 pg |

| SPME-GC-HRMS | Plant Volatiles | 0.1 ng/L |

| LC-MS/MS (after derivatization) | Microbial Culture | 1.0 nM |

Multidisciplinary Research Bridging Chemical Synthesis and Biological Systems

Future progress in understanding and utilizing cis-4-Decen-1-ol will heavily rely on multidisciplinary collaborations that bridge the gap between chemical synthesis and biological systems. This integrated approach is essential for a holistic understanding of its properties and for developing innovative applications.

Key Research Directions:

Integrated Omics Studies: Combining genomics, transcriptomics, proteomics, and metabolomics data can provide a comprehensive understanding of the biological pathways involved in the biosynthesis and perception of cis-4-Decen-1-ol in organisms. For instance, identifying genes encoding enzymes responsible for its synthesis in insects or plants can inform biocatalytic production strategies.

Bio-inspired Synthesis: Learning from nature's highly efficient and selective biosynthetic pathways for cis-4-Decen-1-ol can inspire the development of novel, more sustainable, and stereoselective chemical synthesis methods. This involves close collaboration between synthetic chemists and biochemists.

Chem-Bio Probe Development: Designing and synthesizing chemical probes based on cis-4-Decen-1-ol (e.g., fluorescently tagged analogs) can enable researchers to visualize and track its interactions with biological targets in real-time, providing insights into receptor binding kinetics and cellular uptake.

Targeted Pest Management Strategies: Developing new pest control methods that utilize cis-4-Decen-1-ol as a pheromone requires a deep understanding of insect behavior, chemical ecology, and synthetic chemistry to create effective and environmentally sound lures or disruptants google.com. This includes studies on how its presence, or the presence of its derivatives, influences insect populations pageplace.de.

Flavor and Fragrance Innovation: Multidisciplinary teams, including organic chemists, flavorists, and perfumers, can collaborate to design and synthesize novel derivatives of cis-4-Decen-1-ol with enhanced or modified sensory properties, expanding its applications in the food and fragrance industries.

Q & A

Basic: What analytical methods are recommended to determine the purity of cis-4-Decen-1-ol, and how should they be validated?

Answer:

To assess purity, use gas chromatography/mass spectrometry (GC/MS) for identification and quantification, referencing retention indices and mass spectra against authenticated standards . Complement this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and detect impurities. For validation:

- Perform triplicate runs to ensure reproducibility.

- Compare results with reference data from peer-reviewed studies.

- Include internal standards (e.g., deuterated solvents) in NMR to calibrate chemical shifts.

Experimental protocols should follow guidelines for detailed method documentation to enable replication .

Basic: What safety protocols are critical when handling cis-4-Decen-1-ol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors.

- Waste Disposal: Segregate chemical waste and consult certified biological waste management services for disposal .

- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced: How can researchers resolve contradictions in reported solubility data for cis-4-Decen-1-ol across studies?

Answer:

- Methodological Replication: Reproduce solubility tests using standardized solvents (e.g., DMSO, ethanol) and temperatures (20–25°C) as per literature .

- Technique Optimization: Employ sonication (≤50°C) or vortex mixing to address inconsistencies caused by incomplete dissolution.

- Cross-Validation: Compare results with alternative methods like HPLC-UV to quantify dissolved concentrations .

- Documentation: Clearly report solvent purity, equipment calibration, and ambient conditions to enhance comparability .

Advanced: What experimental design principles should guide the formulation of cis-4-Decen-1-ol for in vivo studies?

Answer:

- Vehicle Selection: Use validated formulations (e.g., 20% SBE-β-CD in saline or PEG400) to enhance solubility and bioavailability .

- Dose Preparation: Prepare fresh stock solutions to avoid degradation; validate stability via LC-MS over 24 hours.

- Control Groups: Include vehicle-only controls to isolate compound-specific effects.

- Ethical Compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to justify animal use and dosing regimens .

Advanced: How can synthetic routes for cis-4-Decen-1-ol be optimized to improve yield and stereochemical fidelity?

Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Grubbs catalyst) for stereoselective alkene formation.

- Reaction Monitoring: Use inline FTIR or GC-MS to track intermediate formation and adjust reaction conditions dynamically.

- Purification: Optimize column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation parameters based on boiling point (231°C) .

- Reproducibility: Document all steps in line with journal guidelines for experimental reproducibility .

Basic: Which spectroscopic techniques are most effective for characterizing cis-4-Decen-1-ol, and what key peaks should be analyzed?

Answer:

- GC/MS: Look for a molecular ion peak at m/z 156.15 and fragmentation patterns corresponding to the alcohol moiety and decenyl chain .

- IR Spectroscopy: Identify O-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹).

- NMR: In ¹H NMR, expect a triplet for the terminal -CH₂OH (δ 3.6–3.8 ppm) and olefinic protons (δ 5.3–5.5 ppm, J = 10–12 Hz for cis configuration) .

Advanced: How should researchers address discrepancies in reported toxicity profiles of cis-4-Decen-1-ol?

Answer:

- In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay) on human cell lines to establish baseline toxicity.

- Literature Meta-Analysis: Systematically review existing data using PRISMA guidelines to identify methodological variances (e.g., exposure duration, cell types) .

- Mechanistic Studies: Investigate metabolic pathways (e.g., CYP450 enzyme interactions) to explain interspecies differences.

- Peer Consultation: Engage toxicology experts to validate experimental designs .

Basic: What are the best practices for storing cis-4-Decen-1-ol to ensure long-term stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.